molecular formula C8H7F3O3S B017719 4-(Trifluoromethylsulfonyl)benzyl alcohol CAS No. 219872-98-7

4-(Trifluoromethylsulfonyl)benzyl alcohol

Cat. No. B017719
CAS RN: 219872-98-7
M. Wt: 240.2 g/mol
InChI Key: WRMBATBCNBSFFR-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)benzyl alcohol is a chemical compound used as a pharmaceutical intermediate . It is also used in proteomics research .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethylsulfonyl)benzyl alcohol is C8H7F3O3S . The molecular weight is 240.20 .


Physical And Chemical Properties Analysis

4-(Trifluoromethylsulfonyl)benzyl alcohol is a white to light yellow crystal powder . The molecular weight is 240.20 .

Scientific Research Applications

Pharmaceutical Intermediate

“4-(Trifluoromethylsulfonyl)benzyl alcohol” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

NMR Spectrum Prediction

This compound is also used to predict the NMR (Nuclear Magnetic Resonance) spectrum . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

Kinetic Studies of Phosphonoformate Prodrugs

It is employed as a reagent in kinetic studies of phosphonoformate prodrugs . These studies are crucial in understanding the behavior and effectiveness of prodrugs, which are biologically inactive compounds that can be metabolized in the body to produce an active drug.

Aquachromium (IV) Studies

“4-(Trifluoromethylsulfonyl)benzyl alcohol” is used in studies involving aquachromium (IV) . This could involve studying the properties of aquachromium (IV) or its reactions with other compounds.

Green Chemistry: Oxidation of Benzyl Alcohol

In the field of green chemistry, this compound is used in the oxidation of benzyl alcohol . The study reported the use of ferrite nanoparticles as a stabilizer and catalyst in Pickering interfacial catalysis (PIC) for the oxidation of benzyl alcohol using H2O2 .

Catalytic Oxidation Using Graphene Oxide

Another application is in the catalytic oxidation of benzyl alcohol using graphene oxide . The study carried out a theoretical investigation of both catalytic oxidation reaction pathways (i.e., benzyl alcohols to aldehyde and to benzoic acid) using graphene oxide as an eco-friendly and metal-free catalyst .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As a pharmaceutical intermediate, 4-(Trifluoromethylsulfonyl)benzyl alcohol has potential applications in drug development and proteomics research .

properties

IUPAC Name

[4-(trifluoromethylsulfonyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMBATBCNBSFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592911
Record name [4-(Trifluoromethanesulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylsulfonyl)benzyl alcohol

CAS RN

219872-98-7
Record name [4-(Trifluoromethanesulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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